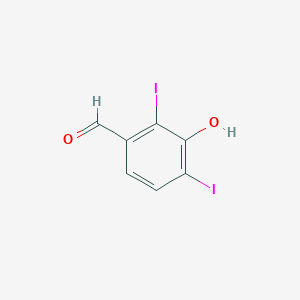

3-Hydroxy-2,4-diiodobenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Organic Synthesis and Catalysis

Hydroxybenzaldehydes are key intermediates in organic synthesis. For instance, they react smoothly with various alkynes, alkenes, or allenes in the presence of a rhodium catalyst system to give corresponding alkenoylphenols, showcasing their utility in creating complex organic molecules (Kokubo et al., 1999). Similarly, their halogenated derivatives, like 3-Hydroxy-2,4-diiodobenzaldehyde, could offer unique reactivity due to the presence of iodine, facilitating novel cross-coupling reactions and synthesis pathways.

Biomedical Applications

The vasculoprotective effects of hydroxybenzaldehydes have been demonstrated, showing potential as therapeutic agents against vascular diseases. For example, 3-Hydroxybenzaldehyde prevented vascular smooth muscle cells proliferation and endothelial cells inflammation, highlighting its potential in treating cardiovascular diseases (Kong et al., 2016). Given the structural similarity, this compound could be explored for similar vasculoprotective or anti-inflammatory effects.

Material Science and Polymer Chemistry

Hydroxybenzaldehyde derivatives have been used to modify polymers and create novel materials. For example, a study on 3,4-Dihydroxybenzaldehyde demonstrated its use in fabricating collagen-catechol hydrogels, which showed increased thermal stability and mechanical strength, along with favorable biocompatibility (Duan et al., 2018). The iodinated derivative, this compound, could similarly contribute to the development of advanced materials with unique properties, such as enhanced cross-linking capabilities or antimicrobial activity.

Electrochemistry and Sensing

The electrochemical properties of hydroxybenzaldehydes have been explored for their potential in sensing and catalysis. Electropolymerized films of dihydroxybenzaldehydes have shown catalytic activity towards the oxidation of NADH, indicating their applicability in biosensing and enzymatic reactions (Pariente et al., 1994). The specific electrochemical behavior of this compound could be investigated for developing novel electrocatalysts or sensors with high specificity and sensitivity.

作用機序

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites or altering the conformation of target proteins .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 3-Hydroxy-2,4-diiodobenzaldehyde’s action are currently unknown . Understanding these effects requires further experimental studies.

特性

IUPAC Name |

3-hydroxy-2,4-diiodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLTXKSQZIRHGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)I)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride](/img/structure/B2861399.png)

![5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2861402.png)

![4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B2861404.png)

![2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B2861405.png)

![3-(2-fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2861412.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-ethyl-4-methoxybenzenesulfonamide](/img/structure/B2861413.png)

![2-cyano-3-(furan-2-yl)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2861414.png)

![2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl](/img/structure/B2861416.png)

![{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B2861418.png)